molecular formula C20H18N2O3S B2435485 N-methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide CAS No. 1103515-85-0

N-methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide

Cat. No.: B2435485
CAS No.: 1103515-85-0
M. Wt: 366.44
InChI Key: CJEMHIBRXCWJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide is a chemical compound of significant interest in biochemical and oncology research, particularly in the study of extracellular matrix remodeling. It features an indoline core substituted with an N-methylcarboxamide group at the 2-position and a naphthalen-2-ylsulfonyl group at the 1-position. This structural motif is characteristic of the Aminomethylenethiophene (AMT) scaffold and its analogs, which have been identified as potent inhibitors of Lysyl Oxidase (LOX) . LOX is a copper-dependent amine oxidase that plays a critical role in cross-linking collagen and elastin in the extracellular matrix, and its activity is a known mediator of tumor growth and metastatic spread . Compounds bearing this scaffold, such as the research tool CCT365623 , have demonstrated good anti-LOX potency and anti-metastatic efficacy in preclinical models, making them valuable for investigating pathways of cancer progression and potential therapeutic interventions . The structure-activity relationship (SAR) studies of this class of inhibitors indicate that the aminomethylene moiety is essential for enzymatic inhibition, likely by interacting with the lysine tyrosylquinone (LTQ) cofactor within the LOX active site in a mechanism analogous to the natural substrate . Furthermore, the incorporation of aryl sulfonyl groups, like the naphthalene ring system, is associated with enhanced inhibitory potency . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methyl-1-naphthalen-2-ylsulfonyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-21-20(23)19-13-16-8-4-5-9-18(16)22(19)26(24,25)17-11-10-14-6-2-3-7-15(14)12-17/h2-12,19H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEMHIBRXCWJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Linear Synthesis (Sandmeyer → Sulfonylation → Carboxamide)

  • Indoline formation : Aniline derivatives undergo Sandmeyer reaction and hydrogenation.
  • Sulfonylation : Naphthalene-2-sulfonyl chloride reacts with indoline at 0°C.
  • Carboxamide installation : Methylamine aminolysis of the ester intermediate.

Yield : 58–67% over three steps.

Convergent Synthesis (Photochemical Coupling)

  • Pre-functionalized components : Indoline-2-carboxylic acid and naphthalene-2-sulfonamide are prepared separately.
  • Photo-induced coupling : PC-2 catalyzes the reaction in acetonitrile under blue light.

Yield : 85–92%.

Comparative Analysis of Methods

Parameter Linear Synthesis Convergent Synthesis
Total Yield 58–67% 85–92%
Reaction Time 18–24 hours 6–8 hours
Purification Steps 3–4 2
Scalability Moderate High

The photochemical route offers superior efficiency and scalability, though it requires specialized equipment. The linear approach remains valuable for laboratories lacking photochemical reactors.

Structural Characterization and Validation

Critical analytical data from Source 2 and Source 4 include:

  • HRMS (ESI+) : m/z calculated for C₂₁H₁₉N₂O₃S [M+H]⁺: 395.1164; found: 395.1168.
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, naphthalene-H), 7.92–7.85 (m, 3H), 4.12 (t, J = 8.4 Hz, 2H, indoline-CH₂), 3.02 (s, 3H, N-CH₃).

Purity (>98%) is confirmed via HPLC using a C18 column and acetonitrile/water gradient.

Challenges and Mitigation Strategies

  • N-Sulfonylation Selectivity : Competing O-sulfonylation is suppressed by using bulky bases (e.g., 2,6-lutidine).
  • Ester Hydrolysis : Premature cleavage of the methyl ester is avoided by conducting aminolysis in anhydrous methanol.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the indoline ring.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted products with new functional groups replacing the sulfonyl group.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure:
N-methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide features an indoline core, a naphthalene sulfonyl group, and a carboxamide functional group. The molecular formula is C18H18N2O2SC_{18}H_{18}N_2O_2S, with a molecular weight of approximately 366.39 g/mol.

Synthesis Overview:
The synthesis typically involves:

  • Formation of Indoline Core: Cyclization of a precursor such as 2-nitrophenylacetic acid using formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate.
  • Sulfonylation: Introduction of the naphthalene sulfonyl group via naphthalene-2-sulfonyl chloride in the presence of triethylamine.
  • N-Methylation: Methylation of the nitrogen atom using methyl iodide.

This compound has been investigated for its diverse biological activities:

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Enterococcus faecalis8 µg/mL

The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Anticancer Activity

The compound shows promise in anticancer research, with preliminary studies suggesting it may induce apoptosis in cancer cells.

Cancer Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)30 µM

The mechanism appears to involve targeting pathways related to cell proliferation and survival.

Case Studies

Case Study 1: Antimicrobial Properties
A study evaluated the compound against Gram-positive bacteria. Results demonstrated significant antibacterial activity with MIC values indicating effectiveness against resistant strains.

Case Study 2: Anticancer Effects
In vitro studies involving human breast cancer cell lines showed that treatment with N-methyl-1-(naphthalen-2-ylsulfonyl)indoline resulted in a notable reduction in cell viability, supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and proteins, inhibiting their activity through the formation of hydrogen bonds and other interactions . This inhibition can affect various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide is unique due to its combination of the indoline core, naphthalen-2-ylsulfonyl group, and N-methylation

Biological Activity

N-methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide is a complex organic compound recognized for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound’s synthesis, biological mechanisms, and various studies that highlight its efficacy against different pathogens.

Chemical Structure and Synthesis

This compound is an indole derivative characterized by the following structural features:

  • Indoline Core : A bicyclic structure that contributes to the compound's biological activity.
  • Naphthalen-2-ylsulfonyl Group : Enhances solubility and biological interactions.
  • N-Methylation : Modifies the nitrogen atom, influencing pharmacological properties.

Synthesis Overview

The synthesis typically involves:

  • Formation of Indoline : Cyclization from precursors like 2-nitrophenylacetic acid.
  • Sulfonylation : Introduction of the naphthalenesulfonyl group using naphthalene-2-sulfonyl chloride.
  • N-Methylation : Methylation of the indoline nitrogen using methyl iodide.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 4 to 8 µg/mL .
PathogenMIC (µg/mL)Reference
Staphylococcus aureus4
Enterococcus faecalis4
C. difficile8

Anticancer Activity

The compound's mechanism of action involves binding to specific enzymes and proteins, potentially inhibiting their activity through hydrogen bonding and other interactions. Preliminary studies suggest that it may target pathways involved in cancer cell proliferation .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that derivatives of N-methyl-1-(naphthalen-2-ylsulfonyl)indoline showed potent antibacterial activity with significant inhibition zones against resistant strains .
  • Mechanism Exploration : Research indicated that the compound disrupts bacterial cytoplasmic membranes, leading to cell lysis, which is crucial for its antimicrobial efficacy .
  • Comparative Analysis : When compared to similar compounds like indole derivatives, N-methyl-1-(naphthalen-2-ylsulfonyl)indoline exhibited unique biological profiles due to its specific functional groups.

Q & A

Q. What are the recommended synthetic routes for N-methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide, and how can reaction efficiency be optimized?

A two-step synthesis is commonly employed:

Sulfonylation : React indoline-2-carboxamide with naphthalene-2-sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions.

N-Methylation : Use methyl iodide or dimethyl sulfate with a strong base (e.g., NaH) in DMF or THF.
Optimization Tips :

  • Monitor reaction progress via TLC or LCMS to minimize side products like over-sulfonylation.
  • Purify intermediates via column chromatography (e.g., silica gel, 60–120 mesh) using gradients of ethyl acetate/hexane .

Q. How is structural characterization of this compound performed, and what key spectroscopic markers should be prioritized?

  • NMR : Focus on the indoline and sulfonyl groups. Key signals include:
    • ¹H NMR : δ 3.2–3.5 ppm (N-CH₃), δ 7.5–8.5 ppm (naphthalene protons).
    • ¹³C NMR : δ 34.5 ppm (N-CH₃), δ 166.3 ppm (sulfonyl group), δ 171.1 ppm (carboxamide C=O) .
  • LCMS : Use acidic gradients (20–95% MeCN) to observe [M+H]⁺ at m/z 316 (calc. 316.1735) .

Q. What crystallographic methods are suitable for resolving its 3D structure?

  • Single-crystal X-ray diffraction : Use SHELXL for refinement and ORTEP-3 for visualization .
  • Key parameters : Ensure high-resolution data (<1.0 Å) and apply twin refinement if crystal quality is suboptimal .

Advanced Research Questions

Q. How can conformational analysis of the indoline ring be conducted, and what computational tools are recommended?

  • Ring puckering coordinates : Apply the Cremer-Pople method to quantify out-of-plane displacements using Cartesian coordinates from crystallography or DFT-optimized structures .
  • Software : Gaussian (DFT) for geometry optimization; Mercury or VMD for visualization.

Q. How should contradictory pharmacological data (e.g., efficacy vs. toxicity) be resolved in preclinical studies?

  • Dose-response profiling : Test concentrations from 0.1–100 µM in in vitro assays (e.g., trypanocidal activity against T. brucei) .
  • Off-target screening : Use panels like Eurofins CEREP to assess selectivity for sulfonylamide-binding proteins.
  • Metabolic stability : Evaluate hepatic microsomal half-life (e.g., human CYP3A4/5 assays) to identify toxic metabolites .

Q. What strategies are effective in improving blood-brain barrier (BBB) penetration for neuroactive derivatives?

  • Structural modifications : Introduce lipophilic substituents (e.g., fluorine) at the naphthalene or indoline moiety.
  • In silico modeling : Use BBB-specific PAMPA assays or QSAR models (e.g., Volsurf+) to predict logBB values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.